molecular formula C10H21NO4 B068868 Tert-butyl N-[(2R)-1,1-dimethoxypropan-2-yl]carbamate CAS No. 194094-87-6

Tert-butyl N-[(2R)-1,1-dimethoxypropan-2-yl]carbamate

Cat. No. B068868
CAS RN: 194094-87-6
M. Wt: 219.28 g/mol
InChI Key: PKDBFOJAVKMLNU-SSDOTTSWSA-N
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Description

Tert-butyl N-[(2R)-1,1-dimethoxypropan-2-yl]carbamate, commonly known as tert-butyl carbamate, is a chemical compound that has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Scientific Research Applications

Tert-butyl carbamate has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, tert-butyl carbamate has been used as a protecting group for the synthesis of various pharmaceuticals such as carbamate prodrugs. In materials science, tert-butyl carbamate has been used as a building block for the synthesis of various polymers and dendrimers. In organic synthesis, tert-butyl carbamate has been used as a reagent for the synthesis of various organic compounds such as amides and ureas.

Mechanism of Action

The mechanism of action of tert-butyl carbamate is not well understood. However, it is believed that tert-butyl carbamate acts as a protecting group by blocking the reactive sites of a molecule and protecting it from unwanted reactions. In medicinal chemistry, tert-butyl carbamate is used as a protecting group for the synthesis of various pharmaceuticals such as carbamate prodrugs. In organic synthesis, tert-butyl carbamate is used as a reagent for the synthesis of various organic compounds such as amides and ureas.
Biochemical and Physiological Effects:
The biochemical and physiological effects of tert-butyl carbamate are not well understood. However, it has been reported that tert-butyl carbamate is non-toxic and does not have any significant effects on the human body. In addition, tert-butyl carbamate is stable under various conditions and does not decompose easily.

Advantages and Limitations for Lab Experiments

The advantages of using tert-butyl carbamate in lab experiments include its stability, non-toxicity, and ease of synthesis. In addition, tert-butyl carbamate can be easily removed from a molecule using mild conditions such as acid or base treatment. The limitations of using tert-butyl carbamate in lab experiments include its potential interference with other reactions and the need for additional steps for the removal of the protecting group.

Future Directions

There are several future directions for the research on tert-butyl carbamate. One potential direction is the development of new methods for the synthesis of tert-butyl carbamate that are more efficient and environmentally friendly. Another potential direction is the exploration of new applications of tert-butyl carbamate in various fields such as medicinal chemistry, materials science, and organic synthesis. Finally, the mechanism of action of tert-butyl carbamate needs to be further elucidated to better understand its potential applications.

Synthesis Methods

Tert-butyl carbamate can be synthesized using various methods such as the reaction of tert-butyl isocyanate with alcohols or the reaction of tert-butyl amine with carbon dioxide. The most commonly used method for the synthesis of tert-butyl carbamate involves the reaction of tert-butyl isocyanate with 2,2-dimethoxypropane in the presence of a catalyst such as triethylamine. This reaction results in the formation of tert-butyl N-[(2R)-1,1-dimethoxypropan-2-yl]carbamate.

properties

CAS RN

194094-87-6

Product Name

Tert-butyl N-[(2R)-1,1-dimethoxypropan-2-yl]carbamate

Molecular Formula

C10H21NO4

Molecular Weight

219.28 g/mol

IUPAC Name

tert-butyl N-[(2R)-1,1-dimethoxypropan-2-yl]carbamate

InChI

InChI=1S/C10H21NO4/c1-7(8(13-5)14-6)11-9(12)15-10(2,3)4/h7-8H,1-6H3,(H,11,12)/t7-/m1/s1

InChI Key

PKDBFOJAVKMLNU-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C(OC)OC)NC(=O)OC(C)(C)C

SMILES

CC(C(OC)OC)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C(OC)OC)NC(=O)OC(C)(C)C

synonyms

Carbamic acid, (2,2-dimethoxy-1-methylethyl)-, 1,1-dimethylethyl ester, (R)-

Origin of Product

United States

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